5-Methyl-7,8-dihydroquinoline
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Overview
Description
5-Methyl-7,8-dihydroquinoline is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinolines are known for their aromaticity and stability, making them significant in various chemical and pharmaceutical applications. The compound’s structure consists of a quinoline core with a methyl group at the 5-position and hydrogenation at the 7,8-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7,8-dihydroquinoline can be achieved through several methods. One common approach involves the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent . Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic systems and green chemistry principles to enhance yield and reduce environmental impact . Microwave-assisted synthesis and solvent-free reactions are also gaining popularity for their efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7,8-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: Converts the dihydroquinoline to quinoline.
Reduction: Further hydrogenation can occur under specific conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Reagents like alkyl halides, thiols, and diselenides are used for various substitutions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully hydrogenated quinoline.
Substitution: Various substituted quinolines depending on the reagent used.
Scientific Research Applications
5-Methyl-7,8-dihydroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-7,8-dihydroquinoline involves its interaction with various molecular targets. It can inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the methyl group and hydrogenation.
Isoquinoline: A structural isomer with the nitrogen atom in a different position.
Hydroquinoline: A fully hydrogenated derivative of quinoline.
Uniqueness
5-Methyl-7,8-dihydroquinoline is unique due to its specific substitution pattern and hydrogenation, which confer distinct chemical and biological properties. Its methyl group at the 5-position and hydrogenation at the 7,8-positions make it more reactive in certain chemical reactions and potentially more effective in specific biological applications .
Properties
CAS No. |
60499-13-0 |
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Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
5-methyl-7,8-dihydroquinoline |
InChI |
InChI=1S/C10H11N/c1-8-4-2-6-10-9(8)5-3-7-11-10/h3-5,7H,2,6H2,1H3 |
InChI Key |
GQZYZTDUXZYRJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC2=C1C=CC=N2 |
Origin of Product |
United States |
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